molecular formula C5H7N3O2 B070959 5-Amino-1H-pyrazole-3-acetic acid CAS No. 174891-10-2

5-Amino-1H-pyrazole-3-acetic acid

Cat. No.: B070959
CAS No.: 174891-10-2
M. Wt: 141.13 g/mol
InChI Key: WROZCSTUPGWSLS-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-acetic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrano[2,3-c]pyrazoles Synthesis : Al-Matar et al. (2010) demonstrated a green, one-pot, solvent-free synthesis of Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This approach involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, offering an environmentally friendly method for synthesizing pyrazole derivatives (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Biological Activities and Applications

Herbicidal Activity : Wen et al. (2005) investigated the condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones, resulting in 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines. These compounds were found to possess moderate herbicidal activity, highlighting a potential application of 5-Amino-1H-pyrazole-3-acetic acid derivatives in agriculture (Wen, Wang, Li, & Yang, 2005).

Anticancer Properties : A study by Jose (2017) focused on the design, synthesis, characterization, and evaluation of the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives derived from pyrazole compounds. This research demonstrated the anticancer potential of pyrazole derivatives, with some compounds exhibiting superior anti-proliferative activities compared to the standard anticancer agent paclitaxel (Jose, 2017).

Carbonic Anhydrase Inhibition : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide and evaluated their inhibitory effects on carbonic anhydrase isoenzymes. The newly synthesized compounds demonstrated potent inhibition of carbonic anhydrase, suggesting their potential in developing new therapeutic agents (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Antitumor Activities : The synthesis and in vitro biological studies of some novel pyran fused pyrimidone derivatives were conducted by Mistry et al. (2012), showcasing the antitumor potential of pyrazole derivatives. This work adds to the body of knowledge on the therapeutic applications of pyrazole compounds in cancer treatment (Mistry, Kamdar, Haveliwala, & Patel, 2012).

Safety and Hazards

While specific safety and hazards information for 5-Amino-1H-pyrazole-3-acetic acid is not available in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and storing in a dry, cool, and well-ventilated place .

Future Directions

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used to synthesize remarkable organic molecules with versatile functionalities . Given their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, it’s likely that research into 5-Amino-1H-pyrazole-3-acetic acid and similar compounds will continue .

Properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROZCSTUPGWSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585315
Record name (3-Amino-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174891-10-2
Record name (3-Amino-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Amino-2H-pyrazol-3-yl)-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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